molecular formula C19H19NO4 B14879770 N-(4-methoxyphenethyl)-1-oxoisochroman-3-carboxamide

N-(4-methoxyphenethyl)-1-oxoisochroman-3-carboxamide

Cat. No.: B14879770
M. Wt: 325.4 g/mol
InChI Key: VZTHQHYWFBWSHL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-1-oxoisochroman-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyphenethyl group attached to an isochroman ring, which is further connected to a carboxamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-1-oxoisochroman-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxyphenethylamine with an appropriate isochroman derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-1-oxoisochroman-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the isochroman ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in the presence of suitable solvents.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenethyl derivatives.

    Reduction: Formation of alcohol derivatives of the isochroman ring.

    Substitution: Formation of various substituted phenethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer due to its ability to modulate specific biological pathways.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-1-oxoisochroman-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is relevant in the context of Alzheimer’s disease.

Comparison with Similar Compounds

N-(4-methoxyphenethyl)-1-oxoisochroman-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenethyl)-3-methoxy-4-hydroxycinnamamide: Similar structure but with a cinnamamide moiety.

    N-(4-hydroxyphenethyl)-3-methoxy-4,5-dihydroxycinnamamide: Contains additional hydroxyl groups, which may affect its reactivity and biological activity.

    N-(4-hydroxyphenethyl)-3,4,5-trihydroxycinnamamide: Highly hydroxylated derivative with different solubility and reactivity profiles.

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological effects. The unique combination of functional groups in this compound makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C19H19NO4/c1-23-15-8-6-13(7-9-15)10-11-20-18(21)17-12-14-4-2-3-5-16(14)19(22)24-17/h2-9,17H,10-12H2,1H3,(H,20,21)

InChI Key

VZTHQHYWFBWSHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CC3=CC=CC=C3C(=O)O2

solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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